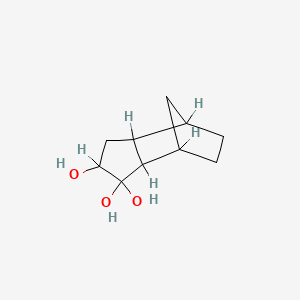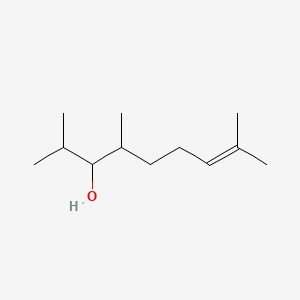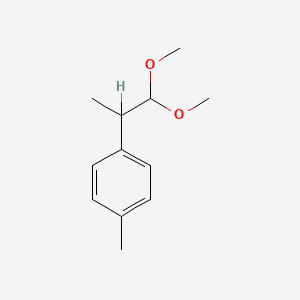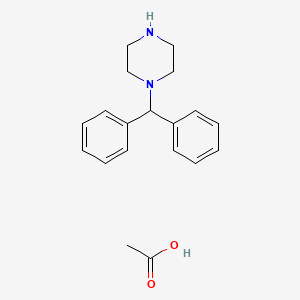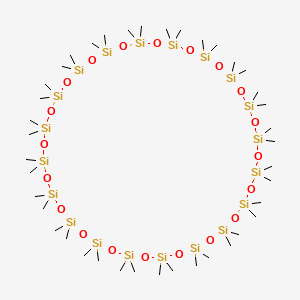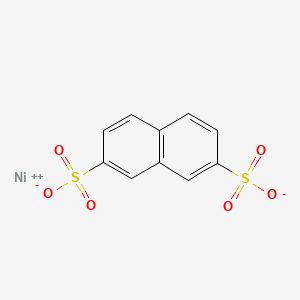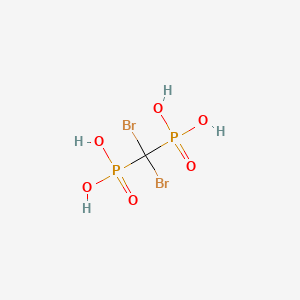
Methanedibromodiphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanedibromodiphosphonate is a chemical compound characterized by the presence of two bromine atoms and two phosphonate groups attached to a methane backbone
準備方法
Synthetic Routes and Reaction Conditions
Methanedibromodiphosphonate can be synthesized through several methods. One common approach involves the reaction of dibromomethane with phosphonic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where dibromomethane and phosphonic acid derivatives are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Methanedibromodiphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.
科学的研究の応用
Methanedibromodiphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which methanedibromodiphosphonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Dibromomethane: A simpler compound with two bromine atoms attached to a methane backbone.
Phosphonic Acid: A related compound with a phosphonate group attached to a carbon atom.
Uniqueness
Methanedibromodiphosphonate is unique due to the presence of both bromine atoms and phosphonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
10596-26-6 |
|---|---|
分子式 |
CH4Br2O6P2 |
分子量 |
333.79 g/mol |
IUPAC名 |
[dibromo(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/CH4Br2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) |
InChIキー |
DQVOQQVHRYLBHX-UHFFFAOYSA-N |
正規SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


